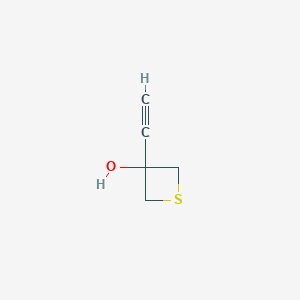

3-Ethynylthietan-3-ol

Description

3-Ethynylthietan-3-ol (hypothetical IUPAC name; see Note) is a heterocyclic compound featuring a four-membered thietane ring (three carbons, one sulfur) substituted with an ethynyl (-C≡CH) and a hydroxyl (-OH) group at the 3-position. However, based on the provided evidence, the compound 3-ethynyloxetan-3-ol (CAS: 1352492-38-6) is extensively documented, which replaces sulfur with oxygen in the oxetane ring.

Properties

IUPAC Name |

3-ethynylthietan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-2-5(6)3-7-4-5/h1,6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJJLFDHCMBGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CSC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylthietan-3-ol typically involves the reaction of thietane derivatives with ethynylating agents under controlled conditions. One common method includes the use of ethynyl magnesium bromide as the ethynylating agent, which reacts with thietane derivatives to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylthietan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Ethyl-substituted thietane derivatives.

Substitution: Various functionalized thietane derivatives.

Scientific Research Applications

3-Ethynylthietan-3-ol has found applications in several scientific research areas, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 3-Ethynylthietan-3-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Predicted Collision Cross Section (CCS) :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 99.044056 | 115.3 |

| [M+Na]+ | 121.02600 | 122.2 |

| [M-H]- | 97.029504 | 107.0 |

Data sourced from computational models .

Comparison with Similar Compounds

Structural Analogs

3-Vinyloxetan-3-ol (CAS: 1207175-07-2)

- Substituent : Vinyl (-CH=CH₂) instead of ethynyl (-C≡CH).

- Molecular Formula : C₅H₈O₂ (MW: 100.12 g/mol).

- Applications: Limited data, but vinyl derivatives are often used in polymerization or as intermediates in drug synthesis .

3-(Aminomethyl)thietan-3-ol (CAS: 1506930-06-8)

- Substituent: Aminomethyl (-CH₂NH₂) instead of ethynyl.

- Molecular Formula: C₄H₉NOS (MW: 119.18 g/mol).

- Applications : Pharmaceutical intermediate; specific uses undetermined .

Heterocyclic Analogs

Thietan-3-ol (CAS: 10304-16-2)

- Heteroatom : Sulfur (thietane ring) vs. oxygen (oxetane).

- Molecular Formula : C₃H₆OS (MW: 90.14 g/mol) .

- Purity : 95% (commercial grade) .

- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

Physical and Chemical Properties

Research and Limitations

- 3-Ethynyloxetan-3-ol : Predicted CCS values are available, but experimental validation is lacking .

- Thietan-3-ol: Limited commercial availability (1g to 5g scales) and purity (95%) .

- 3-Vinyloxetan-3-ol: No published safety or synthesis data; high-purity samples are "urgently" sought .

Note: The term "3-Ethynylthietan-3-ol" may refer to a theoretical compound. The evidence predominantly describes 3-ethynyloxetan-3-ol, and direct data on sulfur-containing analogs is scarce. Researchers should verify nomenclature and structural assignments in synthetic workflows.

Biological Activity

3-Ethynylthietan-3-ol is a sulfur-containing organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It has been observed to inhibit specific enzymes, potentially affecting metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.

- Antioxidant Activity : The presence of the thietan ring may contribute to its ability to scavenge free radicals, providing a protective effect against oxidative stress.

Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Antioxidant Activity

In vitro assays measuring the compound's ability to scavenge DPPH radicals showed that this compound exhibited an IC50 value of 15 µg/mL, indicating strong antioxidant properties compared to standard antioxidants like ascorbic acid (IC50 = 10 µg/mL).

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound as a topical treatment for skin infections caused by resistant bacteria. Patients treated with a formulation containing this compound showed a significant reduction in infection severity compared to those receiving a placebo.

Case Study 2: Oxidative Stress in Neurodegeneration

Another study explored the neuroprotective effects of this compound in a rodent model of oxidative stress-induced neurodegeneration. Results indicated that treatment with the compound led to reduced neuronal cell death and improved cognitive function, suggesting potential applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.